molecular formula C9H7F4NO2 B2902096 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate CAS No. 877977-19-0

2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate

Cat. No.: B2902096
CAS No.: 877977-19-0
M. Wt: 237.154
InChI Key: USGDKDSLXCJNIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate is a fluorinated organic compound with the molecular formula C9H7F4NO2. This compound is part of the carbamate family, known for their diverse applications in pharmaceuticals, agriculture, and materials science. The presence of both trifluoroethyl and fluorophenyl groups imparts unique chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-fluoroaniline in the presence of a carbamoylating agent such as phosgene or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

4-Fluoroaniline+2,2,2-Trifluoroethanol+Phosgene2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate\text{4-Fluoroaniline} + \text{2,2,2-Trifluoroethanol} + \text{Phosgene} \rightarrow \text{this compound} 4-Fluoroaniline+2,2,2-Trifluoroethanol+Phosgene→2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: Reduction reactions can yield amines or alcohols depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroethylamines .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(4-fluorophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. This allows it to reach intracellular targets and exert its effects by inhibiting enzyme activity or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-(3-fluorophenyl)carbamate
  • 2,2,2-Trifluoroethyl N-(4-trifluoromethylphenyl)carbamate
  • Tris(2,2,2-trifluoroethyl) phosphite

Uniqueness

Compared to similar compounds, 2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both trifluoroethyl and fluorophenyl groups provides a unique combination of electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO2/c10-6-1-3-7(4-2-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGDKDSLXCJNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.